molecular formula C15H18N2O4 B355023 4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid CAS No. 1003683-04-2

4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid

Cat. No.: B355023
CAS No.: 1003683-04-2
M. Wt: 290.31g/mol
InChI Key: IHKPYRWTCJENLV-UHFFFAOYSA-N
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Description

4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid is a chemical compound with the molecular formula C15H18N2O4 . It has a molecular weight of 290.32 .


Molecular Structure Analysis

The linear formula of this compound is C15H18N2O4 . For a more detailed structural analysis, you may need to refer to a specific study or use a molecular modeling software.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 290.32 . More detailed physical and chemical properties might be available in a material safety data sheet (MSDS) or similar document.

Scientific Research Applications

Microwave-assisted Synthesis

A method involving microwave-assisted aldol-condensation for synthesizing 4-oxo-2-butenoic acids, which are structurally related to 4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid, has been developed. These compounds are noted for their biological activity and versatility as intermediates for further derivatization. This approach offers moderate to excellent yields across a range of substrates, indicating a broad applicability in synthetic organic chemistry (Uguen et al., 2021).

Optical Gating of Synthetic Ion Channels

The derivative 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, similar in structure to the compound of interest, has been utilized as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices. This research underscores the potential of such compounds in developing light-controlled nanofluidic devices for selective ion transport, which could be significant for controlled release systems, sensing, and information processing (Ali et al., 2012).

Crystal Structure Analysis

Studies on the molecular and crystal structure of closely related compounds, like 4-oxo-4-(pyridin-3-ylamino)butanoic acid, offer insights into their structural dynamics. These analyses help in understanding the intermolecular interactions and potential application in designing materials and molecules with desired physical and chemical properties (Naveen et al., 2016).

Supramolecular Hydrogels

Simple drug compounds structurally similar to the query molecule have been shown to gel water under certain conditions, with the assembly into fibrous aggregates driven by hydrogen bonds and π–π stacking interactions. These findings suggest potential applications in drug delivery systems, where the controlled release of therapeutic agents can be fine-tuned by the gel's physical properties (Wang et al., 2007).

Antibacterial Applications

Research into related fluorinated compounds of the oxacin family, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)-quinoline-3-carboxylic acid, highlights the broad-spectrum antibacterial activities of these molecules. Such studies provide a foundation for the development of new antibiotics and therapeutic agents against resistant bacterial strains (Stefancich et al., 1985).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier .

Properties

IUPAC Name

4-oxo-4-[3-(pyrrolidine-1-carbonyl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-13(6-7-14(19)20)16-12-5-3-4-11(10-12)15(21)17-8-1-2-9-17/h3-5,10H,1-2,6-9H2,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKPYRWTCJENLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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